molecular formula C11H17NO3 B1362358 Methyl 5-[(diethylamino)methyl]-2-furoate CAS No. 24653-40-5

Methyl 5-[(diethylamino)methyl]-2-furoate

Cat. No. B1362358
CAS RN: 24653-40-5
M. Wt: 211.26 g/mol
InChI Key: BZGPZAHMZYQRBB-UHFFFAOYSA-N
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Description

Methyl 5-[(diethylamino)methyl]-2-furoate, also known as DMF, is a chemical compound that has been used in scientific research for several decades. It is a furoate ester that has a diethylamino methyl group attached to it. DMF is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential therapeutic applications in several disease conditions.

Scientific Research Applications

  • Palladium-Catalysed Direct Heteroarylations :

    • Methyl 5-bromo-2-furoate, a related compound, has been used in palladium-catalysed direct arylation of heteroaromatics. This process leads to high yields of biheteroaryls due to the prevention of dimer or oligomer formation, a common issue in similar reactions (Fu, Zhao, Bruneau, & Doucet, 2012).
  • Alternative Reagent to Furan for Arylation :

    • Methyl 2-furoate has been shown to be an effective alternative to furan in palladium-catalysed direct arylation with aryl bromides. This research highlights its potential in synthesizing mono- or poly-arylated furans (Fu & Doucet, 2011).
  • Synthesis of 5-Acetyl Derivatives :

    • The study by Kuticheva, Pevzner, and Petrov (2015) describes the synthesis of Methyl 5-acetyl-2-furoate through oxidation and methanolysis processes. This demonstrates its utility in producing various furoate derivatives (Kuticheva, Pevzner, & Petrov, 2015).
  • Glycosidase Inhibitory Activities :

    • Derivatives of Methyl 5-[(diethylamino)methyl]-2-furoate have been explored for inhibitory activity towards glycosidases. This is significant in the development of selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
  • Curtius Reaction Applications :

    • Methyl (diethoxyphosphorylmethyl)furoates, similar to the compound , have been used in the Curtius reaction, leading to the formation of furoyl azides and subsequent isocyanates. This research outlines their potential in organic synthesis (Pevzner, 2011).
  • Synthesis of Furfuryl Alcohol Derivatives :

    • A study by Mndzhoian (1959) details the synthesis of 5-(Diethylaminomethyl) Furfuryl Alcohol from methyl 5-(diethylaminomethyl)-2-furoate, showcasing its role in producing alcohol derivatives (Mndzhoian, 1959).
  • Ring Formation Studies :

    • Methyl 5-[2-(2-azidophenyl) ethyl]-2-furoate and related compounds have been studied for their role in ring formation processes, important in synthesizing complex organic structures (Yakushijin, Tsuruta, & Furukawa, 1982).
  • Dehydration of Furan Derivatives :

    • Research on the dehydration of methyl and ethyl 2-methyl-5-(d-arabino-tetrahydroxybutyl)-3-furoate demonstrates the compound's utility in studying reaction mechanisms and product formation in organic chemistry (Gómez Sánchez & Roldan, 1972).

properties

IUPAC Name

methyl 5-(diethylaminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-12(5-2)8-9-6-7-10(15-9)11(13)14-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGPZAHMZYQRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358783
Record name methyl 5-[(diethylamino)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(diethylamino)methyl]-2-furoate

CAS RN

24653-40-5
Record name methyl 5-[(diethylamino)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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